2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by:
- A 1,3-thiazol-2-yl core substituted with a 4-(4-methoxy-3-methylphenyl) group.
- An N-linked acetamide moiety modified with a 4-chlorobenzenesulfonyl group.
This structure combines sulfonyl and arylthiazole functionalities, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or COX/LOX modulators) .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c1-12-9-13(3-8-17(12)26-2)16-10-27-19(21-16)22-18(23)11-28(24,25)15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBTWXIDRXEKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Effects : Compounds similar to 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide have shown antimicrobial properties against various bacterial strains. In vitro studies suggest moderate to strong activity against pathogens such as Salmonella typhi and Staphylococcus aureus.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cells. Its mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell survival.
Medicinal Chemistry Applications
The unique combination of functional groups in this compound enhances its potential as a lead compound in drug discovery. The following applications are noteworthy:
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting various enzymes. This characteristic makes the compound a candidate for developing drugs targeting enzyme-related diseases.
- Antimicrobial Agent Development : Given its antimicrobial properties, further research could lead to the development of new antibiotics, particularly against resistant strains.
- Anticancer Drug Development : The ability to induce apoptosis in cancer cells positions this compound as a potential candidate for anticancer therapies.
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of compounds related to this compound:
- A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole-based sulfonamides, demonstrating their efficacy as enzyme inhibitors and antimicrobial agents .
- Another research article focused on the anticancer properties of similar compounds, indicating their potential to target specific signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Key Observations:
Substituent Diversity: The target compound uniquely combines 4-chlorobenzenesulfonyl and 4-methoxy-3-methylphenyl groups.
Synthetic Routes: Thiazole-acetamide derivatives are commonly synthesized via cyclization of bromoethyl ketones with thiosemicarbazides (e.g., compound 14) or Pd-catalyzed cross-coupling (e.g., compound 15) .
Electronic and Steric Effects
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-chlorobenzenesulfonyl group in the target compound is strongly electron-withdrawing, which may stabilize the molecule’s conformation or enhance binding to charged residues in biological targets .
- In contrast, compound 6a’s 4-hydroxy-3-methoxyphenyl group is electron-donating, favoring interactions with hydrophobic pockets .
Biological Activity
Overview
2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It belongs to the sulfonamide class and exhibits potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including structural characteristics, biological mechanisms, and specific case studies.
Structural Characteristics
The compound features a unique combination of functional groups that contribute to its biological activity:
- Sulfonamide Group : Enhances solubility and biological interaction.
- Thiazole Ring : Imparts antimicrobial properties.
- Methoxy and Methyl Substituents : Influence lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby disrupting metabolic pathways.
- Receptor Modulation : It may modulate receptor functions, impacting cellular signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Efficacy Level |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, MRSA | High |
| Antifungal | Candida albicans | Moderate |
| Anticancer | Various cancer cell lines | High (selective) |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial potential of various chloroacetamides, including derivatives similar to this compound, it was found that compounds with halogenated phenyl groups exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating membrane penetration .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of thiazole-based compounds revealed that this compound induced significant apoptosis in human breast cancer cells. The mechanism was linked to the inhibition of key survival pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the key considerations for synthesizing 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide?
Synthesis typically involves multi-step reactions, including sulfonylation, thiazole ring formation, and amide coupling. Critical parameters include temperature control (e.g., 60–80°C for sulfonylation), pH adjustment (neutral to mildly acidic conditions), and solvent selection (e.g., dichloromethane or DMF for solubility optimization). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- HPLC for purity assessment (>95% recommended for pharmacological studies) .
Q. What biological targets or pathways are associated with this compound?
Structurally analogous compounds exhibit activity against enzymes like tyrosine kinases or bacterial DNA gyrase. Preliminary docking studies suggest interactions with hydrophobic binding pockets due to the chlorobenzenesulfonyl and methoxyphenyl groups. Target validation requires enzyme inhibition assays (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Yield optimization strategies:
- Catalyst screening : Use Pd/C or CuI for coupling reactions to reduce side products.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for thiazole ring formation.
- Microwave-assisted synthesis : Reduces reaction time for amide coupling steps by 30–50% .
Q. What structural modifications could enhance bioactivity while maintaining stability?
SAR studies suggest:
- Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) may improve enzyme binding.
- Replacing the chlorobenzenesulfonyl group with a trifluoromethylsulfonyl moiety could enhance metabolic stability.
- Introducing a hydroxyl group on the thiazole ring may improve solubility without compromising activity .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies in IC₅₀ values or efficacy may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cell line differences : Use isogenic cell lines for cancer studies.
- Compound stability : Verify storage conditions (-20°C under nitrogen) and test for degradation via HPLC before assays .
Q. What computational methods are suitable for predicting binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB IDs for kinase domains).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent.
- QSAR models : Train on datasets of thiazole derivatives to predict ADMET properties .
Q. How can researchers mitigate compound instability during in vivo studies?
- Formulation strategies : Use cyclodextrin-based complexes or lipid nanoparticles to enhance aqueous solubility.
- Prodrug design : Mask the sulfonyl group as a tert-butyl ester to improve plasma stability.
- Storage protocols : Lyophilize the compound and store in amber vials to prevent photodegradation .
Methodological & Ethical Considerations
Q. What are best practices for evaluating toxicity in preclinical studies?
- In vitro screening : Use hepatic (HepG2) and renal (HEK293) cell lines for acute toxicity.
- In vivo models : Conduct OECD-compliant acute oral toxicity tests in rodents (e.g., 14-day observation).
- Ethical compliance : Follow ARRIVE guidelines for animal studies and prioritize in vitro models to reduce animal use .
Q. How can interdisciplinary approaches advance research on this compound?
Integrate:
- Medicinal chemistry : Optimize pharmacokinetics via logP and plasma protein binding assays.
- Systems biology : Map interactions using transcriptomics (e.g., RNA-seq of treated cancer cells).
- Nanotechnology : Develop targeted delivery systems (e.g., antibody-conjugated liposomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
